An In-depth Technical Guide on Proxan-sodium (Sodium Isopropyl Xanthate)
An In-depth Technical Guide on Proxan-sodium (Sodium Isopropyl Xanthate)
Disclaimer: The scientific and technical information available for Proxan-sodium, also known as Sodium Isopropyl Xanthate (SIPX), primarily details its application as an industrial chemical rather than a therapeutic agent. The following guide summarizes the existing knowledge on its chemical properties, industrial mechanisms, and toxicological profile. Information regarding a specific pharmacological mechanism of action relevant to drug development professionals is not available in the public scientific literature.
Introduction and Chemical Identity
Proxan-sodium, chemically identified as Sodium O-isopropyl dithiocarbonate or Sodium Isopropyl Xanthate (SIPX), is a synthetic organosulfur compound.[1][2] Its primary applications are in mineral processing, agriculture, and chemical manufacturing.[3][4][5][6] It appears as a light-yellow crystalline solid that is soluble in water.[3][4][6]
Chemical Details:
-
IUPAC Name: Sodium O-propan-2-yl carbonodithioate[7]
Industrial Mechanism of Action
The primary and well-documented mechanism of action for Proxan-sodium is in the froth flotation of sulfide minerals.[2][4][6] In this process, it acts as a "collector." When added to a slurry of ore, the polar xanthate head of the molecule selectively binds to the surface of sulfide mineral particles (such as those of copper and lead), making their surfaces hydrophobic.[2][3][4] These now water-repellent particles attach to air bubbles and float to the surface, where they can be collected in a concentrate. This mechanism is based on a chemical reaction between the xanthate and metal ions on the mineral surface.[3]
Biological Activity and Toxicological Profile
Proxan-sodium is not developed as a therapeutic drug, and its biological effects are primarily characterized in the context of toxicology. The compound is classified as an acute toxin and can cause skin irritation.[3] It is known to disrupt general biological and cellular processes, but specific molecular targets for a pharmacological effect have not been identified.[3] In agriculture, it has been used as an herbicide and pesticide, suggesting a broad, non-specific mechanism of toxicity to target organisms.[4][5][6]
The compound readily decomposes in the presence of moisture or in acidic conditions to form carbon disulphide (CS₂), a volatile and toxic gas.[2][8] Therefore, the toxicological effects of carbon disulphide are relevant when assessing the overall profile of Proxan-sodium.[8]
A summary of the available quantitative data on the toxicity of Proxan-sodium and related xanthates is presented below.
| Chemical | Test Organism | Exposure Route | Metric | Value | Reference |
| Sodium Isopropyl Xanthate | Rat | Oral | LD₅₀ | 1250 mg/kg bw | [9] |
| Sodium Isopropyl Xanthate | Rainbow Trout | Water | LC₅₀ (96 hr) | 2 - 13 ppm | [10] |
| Sodium Isopropyl Xanthate | Soil Microbes | N/A | EC₅₀ | 50 mg/L (inhibition of denitrification) | [8] |
| Carbon Disulphide (Decomposition Product) | Activated Sludge | Water | EC₅₀ | 13 mg/L (inhibition of oxygen consumption) | [8] |
| Potassium Isopropyl Xanthate | Rat | Oral | LD₅₀ | 1700 mg/kg bw | [9] |
| Potassium Isopropyl Xanthate | Mouse | Oral | LD₅₀ | 583 mg/kg bw | [9] |
LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. LC₅₀ (Median Lethal Concentration): The concentration in water that is lethal to 50% of a test population. EC₅₀ (Median Effective Concentration): The concentration that causes a defined effect in 50% of a test population.
Synthesis Protocol and Workflow
The industrial synthesis of Proxan-sodium is a process known as xanthation.[2]
Experimental Protocol: Synthesis of Sodium Isopropyl Xanthate
-
Reactant Preparation: An alkoxide is formed by reacting isopropyl alcohol (isopropanol) with a strong base, typically sodium hydroxide.
-
Xanthation Reaction: The resulting sodium isopropoxide is then treated with carbon disulphide. The nucleophilic alkoxide attacks the electrophilic carbon of the carbon disulphide.
-
Product Formation: This reaction yields the final product, Sodium Isopropyl Xanthate.
-
Purification: The technical-grade product is typically 90-95% pure and may be further purified if required.[2]
The overall reaction is as follows: (CH₃)₂CHOH + NaOH + CS₂ → (CH₃)₂CHOCS₂Na + H₂O
Caption: Workflow for the synthesis of Proxan-sodium (SIPX).
Conclusion
While "Proxan-sodium" or Sodium Isopropyl Xanthate is a well-characterized compound, its role is firmly established in industrial chemistry rather than pharmacology. The available scientific literature does not contain information on a specific mechanism of action related to drug development, such as interactions with receptors, enzymes, or signaling pathways in mammalian systems. The biological effects noted are of a toxicological nature, likely stemming from broad cellular disruption or decomposition into carbon disulphide. Therefore, for an audience of researchers and drug development professionals, Proxan-sodium serves as an example of an industrial chemical with significant biological toxicity but without a known therapeutic mechanism of action.
References
- 1. bgbchem.com [bgbchem.com]
- 2. Sodium Isopropyl Xanthate (SIPX) - Jam Group Company [jamgroupco.com]
- 3. Buy Proxan-sodium | 140-93-2 | >98% [smolecule.com]
- 4. Proxan sodium CAS#: 140-93-2 [m.chemicalbook.com]
- 5. Proxan sodium|lookchem [lookchem.com]
- 6. Proxan sodium | 140-93-2 [chemicalbook.com]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. Proxan-sodium | C4H7NaOS2 | CID 23690438 - PubChem [pubchem.ncbi.nlm.nih.gov]
